1-(3-Chloro-phenylamino)-cyclopentanecarboxylic acid
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Overview
Description
1-(3-Chloro-phenylamino)-cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a 3-chloro-phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-phenylamino)-cyclopentanecarboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of cyclopentanone with 3-chloroaniline in the presence of a suitable catalyst to form the intermediate 1-(3-chloro-phenylamino)-cyclopentanol. This intermediate is then oxidized to the corresponding ketone, followed by a carboxylation reaction to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-phenylamino)-cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Chloro-phenylamino)-cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-phenylamino)-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Bromo-phenylamino)-cyclopentanecarboxylic acid: Similar structure but with a bromo group instead of a chloro group.
1-(3-Fluoro-phenylamino)-cyclopentanecarboxylic acid: Contains a fluoro group instead of a chloro group.
1-(3-Methyl-phenylamino)-cyclopentanecarboxylic acid: Features a methyl group instead of a chloro group.
Uniqueness: 1-(3-Chloro-phenylamino)-cyclopentanecarboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-(3-chloroanilino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-9-4-3-5-10(8-9)14-12(11(15)16)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2,(H,15,16) |
InChI Key |
VBJMRXINZTXDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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